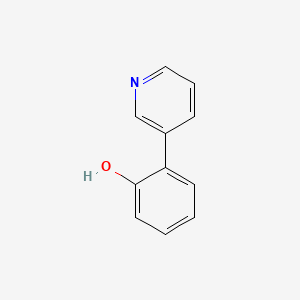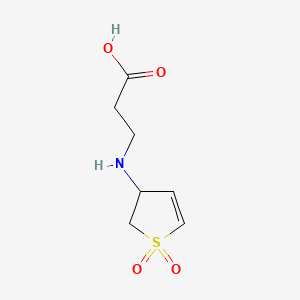
3-(1,1-Dioxo-2,3-dihydro-1H-1lambda*6*-thiophen-3-ylamino)-propionic acid
Übersicht
Beschreibung
3-(1,1-Dioxo-2,3-dihydro-1H-1lambda*6*-thiophen-3-ylamino)-propionic acid, also known as 3-DTA, is a synthetic organic compound that has been studied for its potential applications in chemical synthesis and scientific research. 3-DTA is a member of the dioxo-thiophen-ylamino-propionic acid family, which is composed of compounds that contain a carboxylic acid group, a thiophene ring, and a nitrogen-containing amine group. 3-DTA is an important building block for the synthesis of other compounds, as well as a useful reagent in various laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Agent in Clinical Trials
3-(1,1-Dioxo-2,3-dihydro-1H-1lambda6-thiophen-3-ylamino)-propionic acid has been highlighted in neuropharmacology research. Specifically, a compound named YM872 has been studied for its potential neuroprotective effects, particularly in the context of acute stroke treatment in humans. YM872 exhibits potent inhibitory effects on AMPA binding, a factor in neurological damage, and has shown promising results in reducing infarct volume and improving neurological deficits in animal models of cerebral ischemia (Takahashi et al., 2006).
Pharmacological and Biological Effects of Derivatives
Chlorogenic Acid (CGA), a derivative, has been extensively studied due to its wide range of pharmacological and biological effects. CGA exhibits a plethora of therapeutic roles including antioxidant, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, antimicrobial, and anti-hypertensive activities. It also plays a crucial role in modulating lipid and glucose metabolism, which may be beneficial for treating disorders like hepatic steatosis, cardiovascular diseases, diabetes, and obesity (Naveed et al., 2018).
Antioxidant Activity and Methodologies
Significant research has been dedicated to understanding the antioxidant properties of related compounds and the methodologies used to determine antioxidant activity. Studies have presented critical analysis of various tests used to assess antioxidant activity, shedding light on their detection mechanisms, applicability, and the advantages and disadvantages of these methods. Such research is pivotal for the advancement of antioxidant analysis and the determination of antioxidant capacity in complex samples (Munteanu & Apetrei, 2021).
Biologically Active Dietary Polyphenol
CGA, as a biologically active dietary polyphenol, has been recognized for its wide range of therapeutic and protective roles. It's an important compound naturally found in green coffee extracts and tea, known for its significant biological and pharmacological effects, including hepatoprotective, anti-inflammatory, and CNS stimulatory activities. CGA's ability to influence lipid and glucose metabolism makes it a potential natural safeguard food additive and a subject of interest for further research to optimize its biological and pharmacological effects (Naveed et al., 2018).
Eigenschaften
IUPAC Name |
3-[(1,1-dioxo-2,3-dihydrothiophen-3-yl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4S/c9-7(10)1-3-8-6-2-4-13(11,12)5-6/h2,4,6,8H,1,3,5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKLHVOLHIRKQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,1-Dioxo-2,3-dihydro-1H-1lambda*6*-thiophen-3-ylamino)-propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dibenzo[b,f]oxepine-10-carboxylic acid](/img/structure/B3143917.png)
![4'-(Dimethylamino)[1,1'-biphenyl]-2,5-dione](/img/structure/B3143922.png)
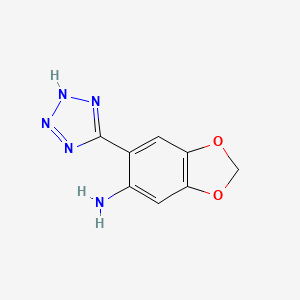
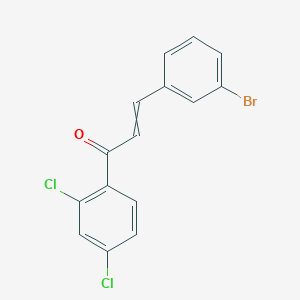



![Methyl 2-[(tert-butoxycarbonyl)amino]-5-oxo-5-phenylpentanoate](/img/structure/B3143954.png)
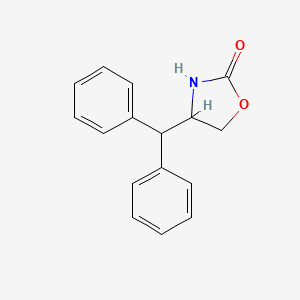

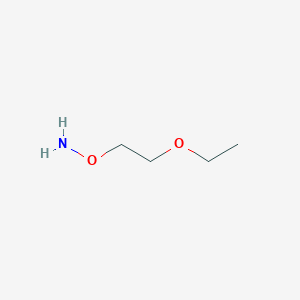

![Octahydro-1H-cyclopenta[c]pyridine](/img/structure/B3144009.png)
